1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea
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Overview
Description
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a compound known for its ability to bind metal ions via a pyridyl nitrogen atom or thioether sulfur donor. This compound is particularly interesting due to its ambidentate ligand properties, allowing it to coordinate with metal ions and participate in hydrogen bonding interactions .
Preparation Methods
The synthesis of 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea involves the reaction of 3-(methylsulfanyl)aniline with pyridine-3-carbonyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl nitrogen or the thioether sulfur.
Coordination: It can form coordination complexes with metal ions, as demonstrated by its ability to bind silver ions.
Common reagents and conditions for these reactions include oxidizing agents for oxidation and metal salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has several scientific research applications:
Biology: Its ability to bind metal ions makes it useful in studying metalloproteins and other biological systems involving metal ions.
Industry: Used in the development of catalysts and materials that require specific metal-binding properties.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea involves its ability to coordinate with metal ions through its pyridyl nitrogen and thioether sulfur. This coordination can influence the reactivity and stability of the metal ions, affecting various biochemical and chemical pathways. The molecular targets include metal ions and metalloproteins, and the pathways involved are those related to metal ion transport and binding .
Comparison with Similar Compounds
Similar compounds to 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea include:
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-2-ylurea: Similar structure but with the pyridyl group at a different position, affecting its binding properties.
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-4-ylurea: Another positional isomer with different coordination behavior.
1-[3-(Methylsulfanyl)phenyl]-3-phenylurea: Lacks the pyridyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific binding capabilities and the combination of pyridyl and thioether functionalities, which provide versatile coordination and reactivity properties .
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-18-12-6-2-4-10(8-12)15-13(17)16-11-5-3-7-14-9-11/h2-9H,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEKWQSUHUUMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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